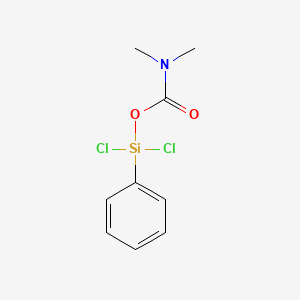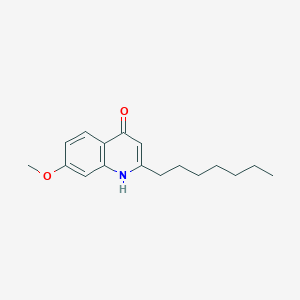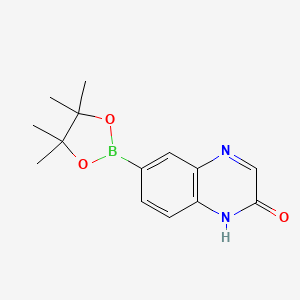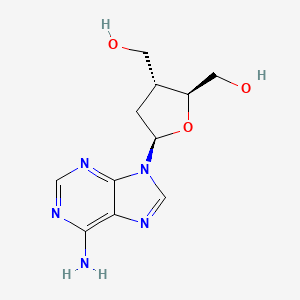
Dichloro(phenyl)silyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(phenyl)silyl dimethylcarbamate is a chemical compound with the molecular formula C9H11Cl2NO2Si It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(phenyl)silyl dimethylcarbamate typically involves the reaction of dichlorophenylsilane with dimethylcarbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
C6H5SiCl2+ClCON(CH3)2→C6H5SiCl2NCO2(CH3)2
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as iron-chrome catalysts can improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Dichloro(phenyl)silyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various silane derivatives, carbamates, and substituted phenyl compounds .
Scientific Research Applications
Dichloro(phenyl)silyl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate esters.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dichloro(phenyl)silyl dimethylcarbamate involves its interaction with nucleophiles, leading to the formation of carbamate esters. The molecular targets include various enzymes and proteins that can be modified by the carbamate group. The pathways involved are primarily related to the inhibition of enzyme activity through carbamoylation .
Comparison with Similar Compounds
Similar Compounds
Chloro(dimethyl)phenylsilane: Similar in structure but lacks the carbamate group.
Dichloromethylsilane: Contains a methyl group instead of a phenyl group.
Dimethylphenylsilylchloride: Similar but with different substituents on the silicon atom
Properties
CAS No. |
65398-43-8 |
|---|---|
Molecular Formula |
C9H11Cl2NO2Si |
Molecular Weight |
264.18 g/mol |
IUPAC Name |
[dichloro(phenyl)silyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H11Cl2NO2Si/c1-12(2)9(13)14-15(10,11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
HSTFXOJHTJKDPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)O[Si](C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)
![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)











